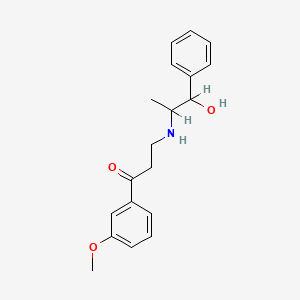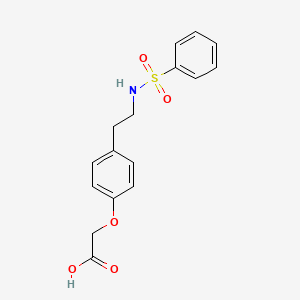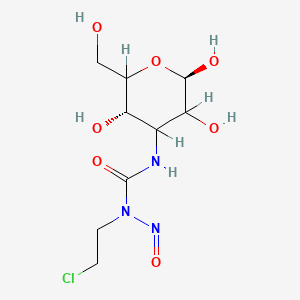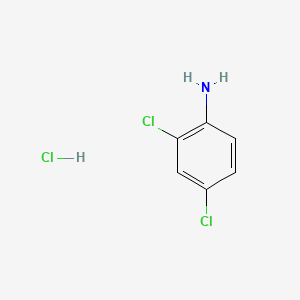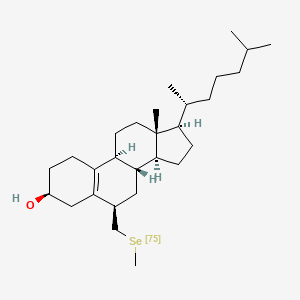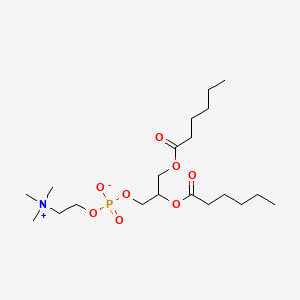
Silver Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver iodide is an inorganic compound with the chemical formula AgI. It is a bright yellow crystalline solid, although samples often appear grey due to the presence of metallic silver impurities. This compound is known for its photosensitivity, which is exploited in various applications such as photography and cloud seeding .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver iodide can be synthesized through a simple precipitation reaction. When a solution of potassium iodide (KI) is mixed with a solution of silver nitrate (AgNO₃), this compound precipitates out as a yellow solid: [ \text{AgNO}_3 + \text{KI} \rightarrow \text{AgI} + \text{KNO}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving silver in nitric acid to form silver nitrate, which is then reacted with potassium iodide. The precipitated this compound is filtered, washed, and dried to obtain the pure compound .
Types of Reactions:
Decomposition: this compound decomposes upon heating to produce silver and iodine gas: [ 2\text{AgI} \rightarrow 2\text{Ag} + \text{I}_2 ]
Photodecomposition: Exposure to light causes this compound to decompose, releasing iodine and forming metallic silver.
Substitution Reactions: this compound can react with other halides to form different silver halides.
Common Reagents and Conditions:
Oxidizing Agents: this compound can be oxidized by strong oxidizing agents to form silver oxide and iodine.
Reducing Agents: It can be reduced by reducing agents to form metallic silver.
Major Products:
Silver (Ag): Formed during decomposition and reduction reactions.
Iodine (I₂): Released during decomposition and photodecomposition reactions
Chemistry:
Photographic Films: this compound is used in traditional photographic films due to its light-sensitive properties.
Catalysis: It serves as a catalyst in various chemical reactions.
Biology and Medicine:
Antiseptic: this compound has antiseptic properties and is used in certain medical treatments to prevent infections.
Industry:
Mechanism of Action
Cloud Seeding: Silver iodide acts as an ice nucleating agent in cloud seeding. It facilitates the formation of ice crystals in supercooled clouds, which then grow and fall as precipitation. The nucleation process involves deposition, condensation freezing, contact freezing, and immersion freezing nucleation mechanisms .
Antiseptic Action: this compound releases silver ions, which have antimicrobial properties. These ions disrupt the cellular processes of bacteria, leading to their death .
Comparison with Similar Compounds
Silver Bromide (AgBr): Used in photographic films, similar to silver iodide.
Silver Chloride (AgCl): Also used in photography and as an antiseptic.
Uniqueness: this compound is unique due to its specific applications in cloud seeding and its high photosensitivity compared to other silver halides. Its ability to induce ice formation in clouds makes it particularly valuable for weather modification .
Properties
CAS No. |
7783-96-2 |
|---|---|
Molecular Formula |
AgI |
Molecular Weight |
234.773 g/mol |
IUPAC Name |
silver;iodide |
InChI |
InChI=1S/Ag.HI/h;1H/q+1;/p-1 |
InChI Key |
MSFPLIAKTHOCQP-UHFFFAOYSA-M |
SMILES |
[Ag]I |
Canonical SMILES |
[Ag+].[I-] |
boiling_point |
1506 °C |
Color/Form |
Light yellow, powder; crystals are hexagonal or cubic |
density |
5.67 |
melting_point |
552 °C |
Key on ui other cas no. |
7783-96-2 |
Pictograms |
Environmental Hazard |
shelf_life |
LIGHT SENSITIVE ... SLOWLY DARKENED BY LIGHT. Protect from light. Soln should be freshly prepared. /Colloidal silver iodide/ |
solubility |
Sol in hydriodic acid, /aqueous solutions of/ potassium iodide, sodium chloride, potassium cyanide, ammonium hydroxide, and sodium thiosulfate. Sol in concn soln of alkali bromides, chlorides, thiocyanates, thiosulfates, mercuric and silver nitrates In water, 28X10-7 g/l @ 25 °C; 25X10-6 g/l at 60 °C |
Synonyms |
silver iodide silver iodide, 131I-labeled |
vapor_pressure |
1 MM HG @ 820 °C |
Origin of Product |
United States |
Q1: How does silver iodide interact with clouds to modify weather?
A1: this compound (AgI) acts as an effective ice nucleus due to its structural similarity to ice. [, ] When introduced into supercooled clouds (containing water droplets below freezing point), AgI particles provide a surface for these droplets to freeze onto. This ice crystal formation process is more efficient than spontaneous freezing in the atmosphere. [, ] These ice crystals then grow larger, eventually becoming heavy enough to fall as precipitation.
Q2: How does the effectiveness of this compound as an ice nucleus vary?
A2: The ice nucleating efficiency of AgI depends on factors like particle size, production method, and the presence of impurities. [, , ] Smaller AgI particles are generally more effective ice nuclei than larger ones. [, ] Additionally, the presence of certain impurities, such as soluble salts like potassium iodide, can enhance the ice-forming ability of AgI smokes. []
Q3: Does sunlight affect the ice-forming ability of this compound?
A3: Yes, exposure to ultraviolet (UV) light can decrease the ice nucleating ability of AgI. This is thought to be due to photolysis, which alters the surface properties of AgI particles. [, ] The presence of water vapor during UV exposure can further impact this photolysis and reduce AgI's effectiveness. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is AgI. Its molecular weight is 234.77 g/mol.
Q5: What spectroscopic techniques are used to characterize this compound?
A5: X-ray diffraction (XRD) is commonly used to analyze the crystalline structure of AgI. [, , ] Electron microscopy (TEM, SEM) is used to visualize the size and morphology of AgI particles. [, , ] UV-Vis spectroscopy can be employed to study the optical properties of AgI nanoparticles. [, ]
Q6: How is this compound incorporated into cloud seeding operations?
A7: this compound is typically dispersed into the atmosphere using ground-based generators or aircraft. [, , ] Ground-based generators often burn acetone solutions containing this compound, while aircraft may release flares or use spray systems. [, ]
Q7: Does this compound have any other catalytic applications besides weather modification?
A8: Yes, research indicates that this compound nanoparticles can catalyze organic reactions. For example, they have been shown to be effective catalysts in the synthesis of 6,8-dibromoflavones. [] Additionally, this compound can be used as a photocatalyst for hydrogen production and organic dye degradation. []
Q8: Have there been any computational studies on the ice nucleating ability of this compound?
A9: Yes, molecular dynamics simulations have been used to investigate the interaction of water molecules with different surfaces of this compound. [] These simulations provide insights into the molecular mechanisms of ice nucleation and help understand how factors like surface structure affect ice formation.
Q9: How is the environmental impact of this compound mitigated?
A11: Monitoring programs are essential for assessing the accumulation of silver in the environment due to cloud seeding. [] Additionally, ongoing research focuses on developing alternative seeding agents with potentially lower environmental impacts. [] Understanding the long-term effects of this compound in the environment remains a crucial area for further research.
Q10: Are there any alternative materials being considered for cloud seeding?
A12: Yes, researchers are exploring alternatives to this compound for cloud seeding due to the potential environmental concerns. [] These alternatives include hygroscopic materials like salts and organic compounds that can promote droplet growth and potentially enhance precipitation.
Q11: What kind of research infrastructure is needed to study the effects of cloud seeding?
A13: Studying cloud seeding requires specialized equipment and facilities, including weather radars, aircraft equipped with cloud physics instruments, ground-based monitoring stations, and sophisticated modeling tools. [, , ] Collaboration between meteorological agencies, research institutions, and universities is crucial for conducting comprehensive studies on cloud seeding.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)
![7-Cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1203028.png)

